![molecular formula C10H9Cl3N2S B15166943 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione CAS No. 634192-17-9](/img/structure/B15166943.png)
1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione typically involves the reaction of 2,4,5-trichlorobenzyl chloride with imidazolidine-2-thione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione involves its interaction with various molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s bioactive effects.
Comparison with Similar Compounds
- 1-[(2,4,6-Trichlorophenyl)methyl]imidazolidine-2-thione
- 1-[(2,4-Dichlorophenyl)methyl]imidazolidine-2-thione
- 1-[(2,5-Dichlorophenyl)methyl]imidazolidine-2-thione
Comparison: 1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Properties
CAS No. |
634192-17-9 |
|---|---|
Molecular Formula |
C10H9Cl3N2S |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
1-[(2,4,5-trichlorophenyl)methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9Cl3N2S/c11-7-4-9(13)8(12)3-6(7)5-15-2-1-14-10(15)16/h3-4H,1-2,5H2,(H,14,16) |
InChI Key |
RLSCHTXOKDAPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)CC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


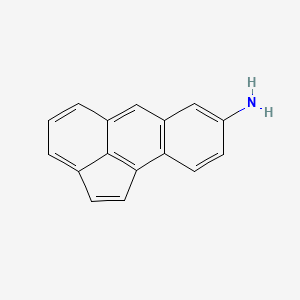
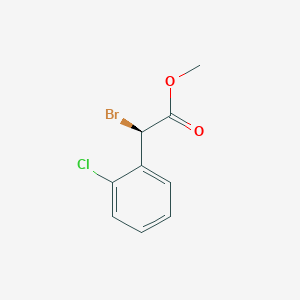
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
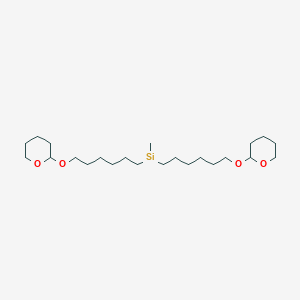
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
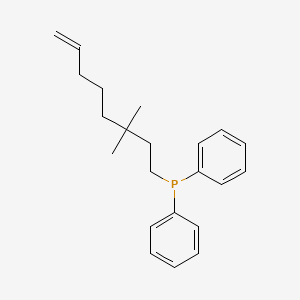
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
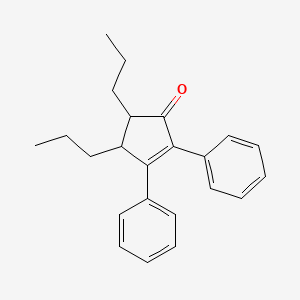
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
